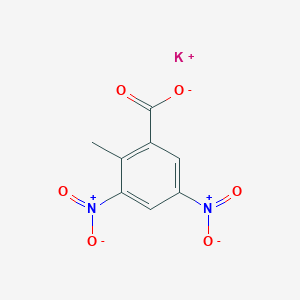

Potassium 2-methyl-3,5-dinitrobenzoate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;2-methyl-3,5-dinitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O6.K/c1-4-6(8(11)12)2-5(9(13)14)3-7(4)10(15)16;/h2-3H,1H3,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYBGJORRYZMVLX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5KN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Crystallographic and Advanced Structural Elucidation

Single Crystal Growth Techniques for Coordination Polymers.nih.govdoaj.orgnih.gov

The formation of high-quality single crystals is a prerequisite for structure determination using X-ray diffraction. researchgate.net For coordination polymers, which are extended networks of metal ions linked by organic ligands, several specialized techniques are employed to facilitate slow, controlled crystallization. researchgate.netyoutube.com

Common methods include:

Slow Evaporation: This is a widely used and effective method where the compound is dissolved in a suitable solvent or solvent mixture to create a nearly saturated solution. umass.edusathyabama.ac.in The container is then loosely covered to allow the solvent to evaporate slowly over days or weeks. umass.edu As the solvent volume decreases, the solution becomes supersaturated, promoting the gradual formation of well-ordered crystals. sathyabama.ac.in For potassium 2-methyl-3,5-dinitrobenzoate, single crystals were obtained through repeated crystallization from an ethanol-ethyl acetate (B1210297) (1:1) mixture. nih.gov

Solvent Diffusion (Layering): This technique involves dissolving the compound in a solvent in which it is soluble and then carefully layering a second, less dense "anti-solvent" (in which the compound is insoluble) on top. chemistryviews.orgufl.edu Slow diffusion at the interface between the two liquids gradually reduces the solubility of the compound, inducing crystallization. chemistryviews.org A variation of this is vapor diffusion, where the anti-solvent is volatile and its vapor diffuses into the solution of the compound. chemistryviews.org

Hydrothermal Synthesis: This method involves carrying out the crystallization in water or another solvent under high pressure and temperature (typically above 100 °C). nih.govacs.org These conditions can increase the solubility of reactants and facilitate the formation of unique, often dense, crystalline phases that may not be accessible at ambient conditions. nih.govtandfonline.com The reaction mixture is sealed in an autoclave and heated, followed by slow cooling to induce crystal growth. nih.gov

Single Crystal X-ray Diffraction Analysis of Poly[(μ6-2-methyl-3,5-dinitrobenzoato)potassium].nih.govresearchgate.net

Single crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. universallab.org The analysis of poly[(μ6-2-methyl-3,5-dinitrobenzoato)potassium] reveals a complex and highly interconnected three-dimensional coordination polymer. nih.govnih.gov

The compound crystallizes in the monoclinic system. The unit cell is the fundamental repeating block of the crystal lattice, and its dimensions are determined with high precision from the diffraction data.

| Parameter | Value |

|---|---|

| Empirical Formula | [K(C₈H₅N₂O₆)]n |

| Formula Weight (Mr) | 264.24 |

| Crystal System | Monoclinic |

| a (Å) | 8.1632 (16) |

| b (Å) | 16.998 (3) |

| c (Å) | 7.0684 (14) |

| β (°) | 90.49 (3) |

| Volume (V) (ų) | 980.7 (3) |

| Z (Formula units per cell) | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα |

In the crystal structure, each potassium (K+) ion is coordinated by nine oxygen atoms from the surrounding 2-methyl-3,5-dinitrobenzoate ligands. nih.gov This arrangement forms a complex and irregular KO₉ polyhedron. nih.govnih.gov The oxygen atoms that bond to the central potassium cation originate from both the carboxylate and the nitro groups of multiple neighboring ligands, highlighting the versatile coordination capability of the ligand. nih.gov

The 2-methyl-3,5-dinitrobenzoate anion acts as a hexadentate (μ6) bridging ligand, meaning each ligand connects to six different K+ cations. nih.govnih.gov This extensive bridging is what builds the robust three-dimensional network. nih.gov The coordination occurs through a combination of modes:

Carboxylate Group: The two oxygen atoms of the carboxylate group coordinate to three separate potassium ions. It acts in a bidentate fashion (chelating) to one K+ ion and as a monodentate bridge to two other K+ ions. nih.govnih.gov

Nitro Groups: Both nitro groups also participate in coordination. One nitro group coordinates bidentately to a fourth K+ ion. nih.govnih.gov The second nitro group coordinates to two more K+ ions, one in a bidentate fashion and the other monodentately through a single oxygen atom. nih.govnih.gov

This intricate and multi-faceted bridging by each ligand results in a continuous, three-dimensional polymeric structure. nih.gov

The conformation of the organic ligand is defined by the rotational angles of its functional groups relative to the plane of the benzene (B151609) ring. In the crystal structure of this compound, the functional groups are twisted out of the plane of the methylbenzene ring to accommodate the complex coordination scheme. nih.gov

The specific dihedral angles are:

The carboxylate group (C7/O1/O2) is oriented at an angle of 38.0 (1)° to the ring. nih.gov

One nitro group (N1/O3/O4) is nearly coplanar with the ring, at an angle of 6.7 (1)°. nih.gov

The other nitro group (N2/O5/O6) is significantly twisted, making an angle of 35.5 (1)° with the ring. nih.gov

Analysis of Supramolecular Interactions within the Crystal Lattice.nih.govresearchgate.net

Weak C-H···O Hydrogen Bond Interactions

In the crystal structure of related compounds, such as methyl 2-methyl-3,5-dinitrobenzoate, weak intermolecular C-H···O hydrogen bonds play a crucial role in stabilizing the molecular packing. nih.gov These interactions link adjacent molecules, resulting in the formation of distinct supramolecular architectures, such as zigzag polymeric chains. nih.govresearchgate.net The methyl ester group in this compound is nearly planar, and it is oriented at a dihedral angle of 24.27 (16)° relative to the benzene ring. nih.gov The two nitro groups are twisted from the plane of the benzene ring at dihedral angles of 4.2 (5)° and 60.21 (11)°. researchgate.net The stabilization of the crystal lattice is achieved through these C-H···O interactions. nih.gov

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| C7—H7A···O6 | 0.96 | 2.58 | 3.45(2) | 151 |

| C8—H8B···O2 | 0.96 | 2.60 | 3.51(3) | 158 |

π-π Stacking Interactions in Related Dinitrobenzoate Structures

π-π stacking interactions are significant non-covalent forces that influence the crystal packing of many aromatic compounds, including dinitrobenzoate derivatives. nih.gov These interactions occur between the electron-rich π-systems of aromatic rings and can be as strong as a hydrogen bond, with complexation energies reaching up to -9.1 kcal mol⁻¹ in the gas phase for some systems. nih.gov

In the context of dinitrobenzoates, the presence and nature of these interactions can be influenced by the substitution pattern on the benzoate (B1203000) ring and the other molecules present in the crystal lattice. For instance, in the crystal structure of methyl 3,5-dinitrobenzoate (B1224709), molecules are linked into chains by C-H···O hydrogen bonds, but they also exhibit π-π stacking of the benzene rings. researchgate.net Conversely, studies on certain heterometallic complexes have shown that 3,5-dinitrobenzoate anions may not participate in π-π interactions, while 2,4-dinitrobenzoate (B1224026) anions in a similar structure can engage in intramolecular π-π stacking. mdpi.com The stabilization of such polymer structures can be associated with these intramolecular π-π interactions between the aromatic fragments of different ligands. mdpi.com The geometry of these interactions can range from parallel-stacked to T-shaped, with the parallel-displaced arrangement being a common motif. nih.govrsc.org

Comparative Structural Analysis with Related Alkali Metal Dinitrobenzoate Complexes

The crystal structures of dinitrobenzoate complexes are highly sensitive to the nature of the metal cation, leading to significant structural diversity among alkali metal salts. acs.orgepa.gov Studies comparing various alkali metal nitrobenzoates have revealed differences in their electronic systems and the distribution of electronic charge within the carboxyl group. researchgate.net

A clear example of this structural divergence is seen in the salts of hydrogen bis(3,5-dinitrobenzoate). The potassium salt adopts a dimeric hydrogen-bonded network, categorized as a Type A structure. In contrast, the sodium analogue, sodium hydrogen bis(3,5-dinitrobenzoate), forms a more complex trimetric acid-anion-acid structure, which is classified as a Type B structure. This illustrates how substituting one alkali metal for another can fundamentally alter the supramolecular assembly and crystal packing. Furthermore, extensive research on seventeen different complexes of 3,5- and 2,4-dinitrobenzoates with various alkali and other metals has demonstrated the formation of diverse structural topologies, including zero-dimensional monomers, one-dimensional helices and tapes, two-dimensional brick-wall patterns, and three-dimensional networks. acs.orgepa.gov The specific coordination modes of the benzoate ligand and the participation of the nitro groups in coordination contribute to this architectural variety. acs.orgepa.gov

| Compound | Alkali Metal | Structural Motif | Classification |

|---|---|---|---|

| Potassium Hydrogen bis(3,5-dinitrobenzoate) | Potassium (K) | Dimeric hydrogen-bonded network | Type A |

| Sodium Hydrogen bis(3,5-dinitrobenzoate) | Sodium (Na) | Trimetric acid-anion-acid structure | Type B |

Studies on Structural Disorder in Dinitrobenzoate Crystals

Structural disorder, where atoms or groups of atoms occupy multiple positions within a crystal lattice, can occur in dinitrobenzoate crystals. nih.gov This phenomenon is often related to flexible molecular fragments, such as alkyl chains, which may lack a single, well-defined conformation in the solid state.

A specific example is found in the crystal structure of ethyl 3,5-dinitrobenzoate. researchgate.net Crystallographic analysis revealed that the ethyl group within this molecule is disordered. researchgate.net This type of disorder is typically modeled by assigning partial occupancies to the different atomic positions that the disordered group can adopt. The presence of such disorder can have implications for the physical properties of the material. While a comprehensive analysis of disorder across all dinitrobenzoate crystals is not widely documented, its occurrence in the ethyl derivative highlights the potential for conformational flexibility to manifest as static or dynamic disorder within the crystal lattice of these compounds. researchgate.net

Spectroscopic Investigations and Advanced Analytical Characterization

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Confirmation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. For Potassium 2-methyl-3,5-dinitrobenzoate, these techniques are crucial for confirming the presence of the carboxylate group, the nitro groups, the aromatic ring, and the methyl substituent.

The key vibrational modes expected for the 2-methyl-3,5-dinitrobenzoate anion are:

Nitro Group Vibrations : The two nitro groups (NO₂) are expected to show strong characteristic absorptions. The asymmetric stretching vibrations (ν_as(NO₂)) typically appear in the 1530-1560 cm⁻¹ region, while the symmetric stretching vibrations (ν_s(NO₂)) are found in the 1345-1370 cm⁻¹ range. These bands are often intense in both IR and Raman spectra.

Carboxylate Group Vibrations : As a salt, the carboxylic acid group is deprotonated to a carboxylate anion (COO⁻). This leads to two characteristic stretching vibrations: an intense asymmetric stretch (ν_as(COO⁻)) typically found between 1550-1610 cm⁻¹ and a weaker symmetric stretch (ν_s(COO⁻)) in the 1400-1440 cm⁻¹ region. The separation between these two frequencies (Δν) can provide insights into the coordination mode of the carboxylate group with the potassium ion.

Aromatic Ring Vibrations : The benzene (B151609) ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Aromatic C-H out-of-plane bending vibrations are also expected in the 700-900 cm⁻¹ range, which can be indicative of the substitution pattern.

Methyl Group Vibrations : The methyl (CH₃) group will show symmetric and asymmetric stretching vibrations in the 2850-3000 cm⁻¹ range and bending vibrations around 1375-1450 cm⁻¹.

While specific experimental data for the potassium salt is scarce, analysis of related compounds provides a basis for these assignments. For instance, studies on other dinitrobenzoic acid derivatives show the characteristic nitro and carboxyl group vibrations clearly. scielo.br

Table 4.1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch (ν_as) | 1530 - 1560 |

| Symmetric Stretch (ν_s) | 1345 - 1370 | |

| Carboxylate (COO⁻) | Asymmetric Stretch (ν_as) | 1550 - 1610 |

| Symmetric Stretch (ν_s) | 1400 - 1440 | |

| Aromatic Ring | C-H Stretch | > 3000 |

| C=C Stretch | 1450 - 1600 | |

| Methyl (CH₃) | C-H Stretch | 2850 - 3000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Structural Assignment

NMR spectroscopy is indispensable for elucidating the precise molecular structure of the 2-methyl-3,5-dinitrobenzoate ligand by providing information on the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum of the 2-methyl-3,5-dinitrobenzoate anion is expected to show distinct signals corresponding to the aromatic protons and the methyl group protons.

Aromatic Protons : The benzene ring has two protons. Due to the strong electron-withdrawing nature of the two nitro groups and the carboxylate group, these protons are expected to be significantly deshielded and resonate at a high chemical shift (downfield), likely in the range of 8.5-9.5 ppm. These two aromatic protons would appear as two distinct signals, each as a doublet, due to meta-coupling (⁴J_HH) with a small coupling constant, typically 2-3 Hz.

Methyl Protons : The protons of the methyl group attached to the aromatic ring are in a different chemical environment and would appear as a singlet in the upfield region, typically around 2.5-3.0 ppm.

For comparison, the ¹H NMR spectrum of the related 3,5-Dinitrobenzoic acid in DMSO-d₆ shows aromatic proton signals at approximately 9.03 ppm and 8.90 ppm. chemicalbook.com

Table 4.2.1: Predicted ¹H NMR Data for the 2-methyl-3,5-dinitrobenzoate Anion

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H-4 | 8.5 - 9.5 | Doublet (d) | ~2-3 |

| Aromatic H-6 | 8.5 - 9.5 | Doublet (d) | ~2-3 |

| Methyl (-CH₃) | 2.5 - 3.0 | Singlet (s) | N/A |

For a complete and unambiguous assignment of all proton and carbon signals, multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY : A ¹H-¹H COSY experiment would confirm the coupling between the two aromatic protons.

HSQC : An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the assignment of the aromatic and methyl carbons.

While specific multidimensional NMR studies on this compound are not cited, these techniques are standard for the structural elucidation of organic ligands.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For an ionic compound like this compound, techniques such as Electrospray Ionization (ESI) would be most suitable.

In ESI-MS, one would expect to observe the molecular ion of the anionic component, [C₈H₅N₂O₆]⁻, at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 225.02 g/mol ). The potassiated adduct in positive ion mode, [K(C₈H₅N₂O₆)]⁺, might also be observed.

The fragmentation of the 2-methyl-3,5-dinitrobenzoate anion would likely proceed through characteristic losses:

Loss of NO₂ (46 Da)

Loss of CO₂ (44 Da) from the carboxylate group.

Loss of the methyl radical (15 Da).

Analysis of the related 3,5-dinitrobenzoic acid using MALDI mass spectrometry has shown the detection of the deprotonated molecular ion [M-H]⁻ as a primary signal. researchgate.net

Table 4.3: Predicted Mass Spectrometry Data for the 2-methyl-3,5-dinitrobenzoate Anion

| Ion | Predicted m/z |

|---|---|

| [C₈H₅N₂O₆]⁻ | ~225.02 |

| [C₈H₅N₂O₆ - NO₂]⁻ | ~179.02 |

| [C₈H₅N₂O₆ - CO₂]⁻ | ~181.03 |

Electronic Absorption and Emission Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π → π* transitions within the aromatic ring and n → π* transitions associated with the nitro and carboxylate groups.

Photophysical Properties and Luminescence Studies

The photophysical properties of this compound are intrinsically linked to its molecular structure, specifically the presence of the nitroaromatic system. Nitroaromatic compounds are a well-studied class of molecules that typically exhibit significant quenching of luminescence. researchgate.netresearchgate.netnih.gov This phenomenon is largely attributed to the strong electron-withdrawing nature of the nitro (-NO₂) groups, which facilitates non-radiative decay pathways for excited electronic states.

While specific experimental data on the luminescence of this compound is not extensively available in the public domain, its photophysical behavior can be inferred from the general characteristics of nitroaromatic compounds. The electronic structure of these compounds often leads to efficient intersystem crossing from the singlet excited state to the triplet state, followed by non-radiative decay to the ground state. This process effectively competes with fluorescence and phosphorescence, resulting in low or negligible quantum yields of emission.

The absorption spectrum of this compound is expected to be dominated by π-π* transitions within the benzene ring and n-π* transitions associated with the nitro and carboxylate groups. The presence of multiple chromophores in the molecule suggests a complex absorption profile in the ultraviolet-visible region.

Luminescence studies on analogous compounds, such as metal-organic frameworks incorporating nitrobenzoate ligands, have demonstrated that the nitroaromatic moiety often acts as a luminescence quencher. tandfonline.com The mechanism of quenching can involve photoinduced electron transfer, where the electron-deficient nitroaromatic ring accepts an electron from a photoexcited donor. nih.gov This process is a cornerstone of the application of many fluorescent materials in the detection of nitroaromatic explosives. researchgate.net

Table 1: Expected Photophysical Characteristics of this compound

| Property | Expected Characteristic | Rationale |

| Absorption | Strong absorption in the UV-Vis region | Presence of aromatic ring and nitro groups (chromophores). |

| Luminescence | Weak or no luminescence (quenching) | Efficient non-radiative decay pathways due to electron-withdrawing nitro groups. researchgate.netresearchgate.netnih.gov |

| Excited State Lifetime | Short | Dominated by rapid non-radiative decay processes. |

| Primary Decay Pathway | Non-radiative (e.g., intersystem crossing, internal conversion) | Characteristic of nitroaromatic compounds. nih.gov |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the geometric and electronic characteristics of molecular systems. For potassium 2-methyl-3,5-dinitrobenzoate, DFT calculations provide a detailed picture of its optimized structure and the distribution of electrons within the molecule.

Optimization of Molecular and Crystal Geometries

The molecular geometry of the 2-methyl-3,5-dinitrobenzoate anion has been optimized using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), to determine the most stable conformation. researchgate.net These calculations typically reveal the planarity of the benzene (B151609) ring, with the carboxylate and nitro groups exhibiting some degree of torsion.

Experimentally, the crystal structure of poly[(μ6-2-methyl-3,5-dinitrobenzoato)potassium] has been determined by X-ray diffraction, revealing a monoclinic system. nih.gov In this polymeric structure, each 2-methyl-3,5-dinitrobenzoate ligand bridges six K+ cations. nih.govdoaj.org The carboxylate group coordinates both bidentately to one K+ ion and monodentately to two others. nih.gov One nitro group coordinates bidentately to a fourth K+ ion, while the second nitro group coordinates to two more K+ ions, one in a bidentate and the other in a monodentate fashion. nih.gov This extensive coordination leads to a three-dimensional network. nih.govnih.govdoaj.org The coordination geometry around the K+ ion is an irregular nine-coordination sphere. nih.govnih.govdoaj.org

The carboxylic group is twisted with respect to the methylbenzene ring by an angle of 38.0 (1)°. The two nitro groups are also out of plane with the ring, at angles of 6.7 (1)° and 35.5 (1)°, respectively. nih.gov These experimental values provide a benchmark for validating the accuracy of DFT-optimized geometries.

| Parameter | Value |

|---|---|

| Formula | [K(C8H5N2O6)]n |

| Molecular Weight | 264.24 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.1632 (16) |

| b (Å) | 16.998 (3) |

| c (Å) | 7.0684 (14) |

| β (°) | 90.49 (3) |

| Volume (ų) | 980.7 (3) |

Prediction of Spectroscopic Parameters

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. DFT methods can be employed to calculate the vibrational frequencies of this compound, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. scielo.brresearchgate.netua.pt

The calculated vibrational modes for the 2-methyl-3,5-dinitrobenzoate moiety would include:

Aromatic C-H stretching: Typically in the 3100-3000 cm⁻¹ region.

Methyl C-H stretching: Around 2950-2850 cm⁻¹.

Carbonyl C=O stretching: For the carboxylate group, this is a strong band, and its position is sensitive to coordination with the potassium ion.

Nitro group stretching: Asymmetric (ν_as(NO₂)) and symmetric (ν_s(NO₂)) stretching vibrations, usually found in the ranges of 1560-1520 cm⁻¹ and 1355-1315 cm⁻¹, respectively. The electron-withdrawing nature of these groups and their interaction with the potassium ion influence these frequencies.

Aromatic ring C=C stretching: Occurring in the 1600-1450 cm⁻¹ region.

By comparing the theoretically predicted spectrum with experimental data, a detailed assignment of the vibrational modes can be achieved, providing a deeper understanding of the molecular structure and bonding.

Theoretical Investigations of Electronic Properties and Charge Transfer Phenomena

The electronic properties of this compound, particularly those related to charge transfer, are of significant interest for its potential applications in materials science.

Studies on Photoinduced Electron Transfer and Marcus Theory

Photoinduced electron transfer (PET) is a fundamental process in many chemical and biological systems. nih.govdocumentsdelivered.comnih.govresearchgate.netrsc.org In the context of the 2-methyl-3,5-dinitrobenzoate anion, the presence of electron-withdrawing nitro groups makes it a potential electron acceptor. When paired with a suitable electron donor, irradiation with light can induce the transfer of an electron, creating a charge-separated state.

Marcus theory provides a theoretical framework for understanding the rates of electron transfer reactions. wikipedia.orgu-tokyo.ac.jp It relates the rate constant of electron transfer to the Gibbs free energy of the reaction and the reorganization energy (λ). The reorganization energy has two components: an inner-sphere contribution related to changes in bond lengths and angles within the reactants, and an outer-sphere contribution arising from the rearrangement of solvent molecules. wikipedia.org For nitroaromatic compounds, Marcus theory has been used to model their electron transfer reactions. rsc.orgresearchgate.net While specific studies on this compound are not abundant, the principles of Marcus theory can be applied to understand how its structure and environment would influence PET processes. The electron-deficient nature of the dinitro-substituted aromatic ring suggests that it could participate in electron transfer processes with appropriate donor molecules.

Modeling of Charge Transfer in Supramolecular Adducts

The 2-methyl-3,5-dinitrobenzoate ligand can form supramolecular adducts where charge transfer (CT) interactions play a crucial role in their structure and properties. rsc.org In such systems, the dinitrobenzoate moiety acts as a π-electron acceptor, while another component of the adduct acts as a π-electron donor. This donor-acceptor interaction can lead to the formation of a CT complex, which often exhibits a characteristic color. scirp.orgasianpubs.org

Theoretical modeling of these supramolecular adducts using methods like DFT can elucidate the nature and strength of the CT interactions. nih.gov Calculations can determine the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor. The energy difference between these orbitals is a key factor governing the efficiency of charge transfer. Optical spectroscopy can corroborate the occurrence of significant charge transfer in these systems. rsc.org

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis and Quantum Chemical Topology

Understanding the non-covalent interactions that govern the crystal packing of this compound is crucial for predicting and controlling its solid-state properties.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.gov The Hirshfeld surface is generated by partitioning the electron density in the crystal between molecules. By mapping properties such as the normalized contact distance (d_norm) onto this surface, regions of close intermolecular contacts can be identified. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, highlighting significant interactions such as hydrogen bonds. For related nitrobenzoate salts, Hirshfeld analysis has shown the importance of O...H/H...O interactions in the crystal packing. nih.govresearchgate.net

| Interaction Type | Percentage Contribution |

|---|---|

| H···O/O···H | ~20% |

| H···N/N···H | ~11% |

| H···H | ~7% |

| C···N/N···C | ~7% |

Quantum Chemical Topology (QCT) offers a rigorous framework for analyzing the electron density to characterize chemical bonding and intermolecular interactions. rsc.orgub.edu The Quantum Theory of Atoms in Molecules (QTAIM), a key component of QCT, identifies critical points in the electron density that correspond to atomic positions, bond paths, and other topological features. The properties at these critical points, such as the electron density and its Laplacian, provide quantitative information about the nature of the interactions. QCT descriptors have been successfully used to replace empirical parameters like Hammett constants in quantitative structure-activity/property relationship (QSAR/QSPR) studies. nih.gov Applying QCT to this compound would provide a detailed and quantitative description of the bonding and intermolecular forces that define its structure and properties.

Prediction of Reaction Pathways and Energetic Profiles

Computational and theoretical chemistry provides a powerful lens for investigating the reactivity and decomposition of energetic materials like this compound. While specific theoretical studies on this exact molecule are not extensively available in public literature, significant insights can be drawn from computational analyses of structurally similar nitroaromatic compounds, such as nitrobenzoic acids and their derivatives. These studies help in predicting plausible reaction pathways and their associated energetic profiles.

The thermal decomposition of nitroaromatic compounds is a complex process that can proceed through multiple competing pathways. For a substituted dinitrobenzoate like this compound, the primary decomposition routes are anticipated to involve the nitro groups, the carboxylate group, and the methyl group, as well as the aromatic ring itself. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of these reactions by calculating the potential energy surfaces, identifying transition states, and determining activation energies.

One of the primary decomposition pathways for nitroaromatic compounds is the homolytic cleavage of the C–NO₂ bond, leading to the formation of an aryl radical and a nitrogen dioxide radical. This initial step is often rate-determining in the gas-phase decomposition of many nitroaromatics. However, in the condensed phase, bimolecular reactions can significantly lower the activation energy.

Another critical pathway for nitrobenzoic acids is decarboxylation. Theoretical studies on nitrobenzoic acid isomers have explored their thermal decomposition kinetics. For instance, investigations using DFT have been employed to understand the thermal hazards and decomposition mechanisms, revealing that the stability and decomposition kinetics are influenced by the position of the nitro groups. The apparent activation energies for the thermal decomposition of nitrobenzoic acid isomers have been calculated, providing a basis for understanding the energetic barriers of similar compounds. scielo.br

The alkaline hydrolysis of related compounds like 2,4,6-trinitrotoluene (B92697) (TNT) has also been computationally investigated, offering clues into the potential reactions of this compound in aqueous or basic environments. nih.gov Proposed mechanisms include the formation of Meisenheimer complexes through nucleophilic attack by a hydroxide (B78521) ion on the electron-deficient aromatic ring. nih.gov Subsequent reactions can involve nucleophilic aromatic substitution. nih.gov For TNT, the calculated activation barriers for these hydrolysis steps are in the range of 18 kcal/mol, suggesting that such reactions are plausible under certain conditions. nih.gov

For this compound, analogous reaction pathways can be postulated. The presence of the electron-withdrawing nitro groups makes the aromatic ring susceptible to nucleophilic attack. The methyl group can also be a site for oxidation reactions. The energetic profiles for these pathways, including the activation energies for bond cleavage, transition state formation, and subsequent product formation, can be computationally modeled.

Detailed Research Findings:

Computational studies on analogous nitroaromatic compounds provide valuable data that can be used to infer the behavior of this compound.

Thermal Decomposition of Nitrobenzoic Acids: A study on the thermal decomposition of nitrobenzoic acid isomers using differential scanning calorimetry (DSC) and thermogravimetric analysis (TG), complemented by DFT calculations, determined the average apparent activation energies for their decomposition. scielo.br These values provide an estimate of the energy required to initiate the decomposition of the aromatic backbone shared with the target compound.

| Compound | Average Apparent Activation Energy (kJ mol⁻¹) |

| p-nitrobenzoic acid | 157.00 |

| m-nitrobenzoic acid | 203.43 |

| o-nitrobenzoic acid | 131.31 |

Data sourced from a study on the thermal decomposition kinetics of nitrobenzoic acid isomers. scielo.br

Hydrolysis of 2,4,6-Trinitrotoluene (TNT): Computational predictions on the hydrolysis of TNT have identified several kinetically favorable initial steps. These include the formation of a Meisenheimer complex by the attachment of a hydroxide ion at the C1 and C3 arene carbons and proton abstraction from the methyl group. nih.gov While thermodynamically favorable, the nucleophilic aromatic substitution reactions at the C2 and C4 positions were found to have significant activation barriers. nih.gov

| Reaction Pathway for TNT Hydrolysis | Calculated Activation Barrier (ΔG‡) |

| Meisenheimer Complex Formation | Kinetically favorable |

| Nucleophilic Aromatic Substitution | ~18 kcal/mol |

Data from computational predictions on the hydrolysis of 2,4,6-trinitrotoluene. nih.gov

These findings suggest that the decomposition of this compound is likely to proceed through a complex network of reactions, with the dominant pathway being dependent on the specific conditions such as temperature, pressure, and the presence of other chemical species. The energetic data from related compounds serve as a crucial reference for predicting its thermal stability and reactivity.

Reaction Mechanisms and Chemical Reactivity

Kinetics and Thermodynamics of Intermediate Complex Formation and Decomposition

The reaction of nitro-activated aromatic compounds with nucleophiles typically proceeds through the formation of a thermodynamically stable intermediate known as a Meisenheimer complex. Kinetic and equilibrium studies on analogous compounds, such as methyl 3,5-dinitrobenzoate (B1224709), provide insight into the behavior of the 2-methyl-3,5-dinitrobenzoate anion.

When methyl 3,5-dinitrobenzoate reacts with hydroxide (B78521) ions in dimethyl sulfoxide (B87167) (DMSO)-water mixtures, there is competition between nucleophilic attack at the aryl carbon atoms and the carbonyl carbon of the ester group. Stopped-flow spectrophotometry has been used to obtain kinetic and equilibrium data for these processes. The formation of Meisenheimer adducts results from attack at the unsubstituted carbon positions (C-2, C-4, C-6) of the aromatic ring.

Table 1: Kinetic Data for the Reaction of Methyl 3,5-dinitrobenzoate with Hydroxide Ions

| Solvent (% v/v DMSO in Water) | Rate Coefficient (k) | Process |

| 40% | 22 l mol⁻¹ s⁻¹ | Ester Hydrolysis (k_OH) |

| 50% | 42 l mol⁻¹ s⁻¹ | Ester Hydrolysis (k_OH) |

Data represents the slow reaction corresponding to ester hydrolysis.

Nucleophilic Aromatic Substitution Pathways involving Nitro-activated Systems

The two nitro groups on the benzene (B151609) ring of Potassium 2-methyl-3,5-dinitrobenzoate strongly withdraw electron density, which activates the ring for nucleophilic aromatic substitution (SNAr). This reaction pathway is a cornerstone of the compound's reactivity. The generally accepted mechanism for SNAr reactions in such activated systems is a two-step addition-elimination process.

Addition Step : A nucleophile attacks an electron-deficient carbon atom on the aromatic ring, leading to the formation of a resonance-stabilized carbanion intermediate, the Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro groups, which stabilizes the intermediate.

Elimination Step : The leaving group departs from the ring, restoring aromaticity and forming the final substitution product.

For the 2-methyl-3,5-dinitrobenzoate anion, nucleophilic attack would preferentially occur at the positions ortho and para to the nitro groups (C-2, C-4, C-6). However, the C-2 position is substituted with a methyl group and the C-1 position with the carboxylate, making the C-4 and C-6 positions the most likely sites for attack, assuming a suitable leaving group is present at one of these positions. Studies on related compounds like methyl 4-chloro-3,5-dinitrobenzoate show that nucleophiles like hydroxide can displace the chloride, although this process can be slower than competing reactions like ester hydrolysis.

Redox Reactions and Generation of Reactive Intermediates

The nitro groups in 2-methyl-3,5-dinitrobenzoate make the compound susceptible to reduction. Electrochemical studies on the closely related 3,5-dinitrobenzoic acid (3,5-DNBA) reveal that the reduction occurs in a stepwise manner. researchgate.net The voltammetric behavior of 3,5-DNBA shows two distinct reduction peaks, corresponding to the sequential reduction of the two nitro groups. researchgate.net

The sequence for the reduction of one nitro group can be summarized as: Ar-NO₂ → [Ar-NO₂]•⁻ → Ar-N(OH)₂ → Ar-NO → Ar-NHOH → Ar-NH₂

These redox reactions and the generation of radical intermediates are crucial in various contexts, including biological systems where nitroreductase enzymes can metabolize nitroaromatic compounds. nih.gov

Ester Hydrolysis and Re-esterification Dynamics of Related Dinitrobenzoate Esters

While this compound is a salt, the reactivity of its corresponding esters is highly relevant, particularly concerning hydrolysis and re-esterification. The hydrolysis of dinitrobenzoate esters can be catalyzed by either acid or base. stackexchange.com

Under basic conditions (saponification), a hydroxide ion attacks the electrophilic carbonyl carbon of the ester group. wikipedia.org This is often in competition with attack at the activated aryl carbons (SNAr). scilit.com Studies on methyl 3,5-dinitrobenzoate show that as the solvent becomes less aqueous (e.g., higher percentage of DMSO), the attack at the aryl carbon becomes more favored relative to the attack at the carbonyl carbon. scilit.com The alkaline hydrolysis reaction is effectively irreversible because the final step is the deprotonation of the resulting carboxylic acid by the base, forming the stable carboxylate salt. wikipedia.org

Acid-catalyzed hydrolysis is a reversible process. The ester is heated with a dilute acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. To drive the equilibrium towards the carboxylic acid and alcohol, an excess of water is typically used. stackexchange.com

Re-esterification, the reverse of hydrolysis, is typically achieved by reacting the carboxylic acid (2-methyl-3,5-dinitrobenzoic acid) with an alcohol under acidic conditions, often with a dehydrating agent or by removing the water formed to shift the equilibrium toward the ester product. nih.govresearchgate.net

Acid-Base Equilibria and Proton Transfer Processes

This compound is the potassium salt of 2-methyl-3,5-dinitrobenzoic acid. The parent acid is significantly more acidic than benzoic acid. The pKa of 3,5-dinitrobenzoic acid is approximately 2.82, compared to 4.20 for benzoic acid. wikipedia.org This increased acidity is a direct result of the powerful electron-withdrawing and resonance-stabilizing effects of the two nitro groups, which stabilize the conjugate base (the dinitrobenzoate anion).

Proton transfer processes are fundamental to many of the compound's reactions. In the SNAr reaction with amine nucleophiles, the initial zwitterionic Meisenheimer complex undergoes a rapid deprotonation by a base (such as another amine molecule) to form a more stable anionic intermediate. researchgate.net The subsequent departure of the leaving group is often catalyzed by the conjugate acid of the amine, involving another proton transfer step. In acid-catalyzed ester hydrolysis, the initial step is the protonation of the ester's carbonyl oxygen.

Reactivity toward Displacement Reactions

The high degree of activation provided by the two nitro groups makes the aromatic ring of 2-methyl-3,5-dinitrobenzoate susceptible to nucleophilic displacement reactions, provided a suitable leaving group is attached to the ring. Halogens, such as chlorine, are common leaving groups in these SNAr reactions.

For instance, in the related compound methyl 4-chloro-3,5-dinitrobenzoate, the chlorine atom can be displaced by nucleophiles. Kinetic studies have shown that hydroxide ions can displace the chlorine to form 4-hydroxy-3,5-dinitrobenzoate. scilit.com The rate of this displacement is influenced by factors such as the nucleophile's strength, the solvent, and steric hindrance. The presence of the chloro substituent has been observed to reduce the rate of nucleophilic attack at the ipso-position (the carbon bearing the chlorine) due to steric and electrostatic repulsion. scilit.com

Partitioning between Polar and Free Radical Reaction Pathways

The dominant reaction pathways for dinitroaromatic compounds under typical laboratory conditions are polar, involving nucleophilic or electrophilic species. Nucleophilic aromatic substitution (SNAr) is a prime example of a polar mechanism.

However, under specific conditions, free radical pathways can become significant. As discussed in section 6.3, the electrochemical or enzymatic reduction of the nitro groups proceeds via single-electron transfer (SET) to generate a nitro radical-anion intermediate. nih.govnih.gov This is a key step where the reaction partitions into a free-radical pathway. The subsequent fate of this radical depends on the reaction environment. In aerobic conditions, this radical-anion can transfer its electron to molecular oxygen to form a superoxide (B77818) radical, regenerating the parent nitroaromatic compound in a process known as "futile metabolism". nih.gov

Photochemical reactions can also induce radical pathways. Upon UV irradiation, some nitroaromatic compounds can undergo transformations involving radical intermediates. For example, photolysis can lead to the formation of nitrene-type intermediates or promote redox reactions. rsc.org Therefore, while polar reactions are more common, the partitioning toward free radical pathways is possible under reductive (electrochemical, enzymatic) or photolytic conditions. nih.govrsc.org

Applications in Advanced Materials and Chemical Sciences

Design and Synthesis of Coordination Polymers and Metal-Organic Frameworks utilizing Dinitrobenzoate Ligands

The 2-methyl-3,5-dinitrobenzoate anion has proven to be an effective ligand for the synthesis of coordination polymers. A notable example is the formation of Poly[(μ(6)-2-methyl-3,5-dinitro-benzoato)potassium], which is synthesized by reacting 2-methyl-3,5-dinitrobenzoic acid with potassium hydroxide (B78521) in an aqueous solution. nih.gov

In the structure of this coordination polymer, each 2-methyl-3,5-dinitrobenzoate ligand acts as a bridge, connecting six potassium (K+) cations. nih.govnih.gov This extensive bridging results in the formation of a complex three-dimensional network. nih.govnih.gov The coordination involves multiple modes of interaction from the ligand's functional groups:

The carboxylate group coordinates in a bidentate fashion to one K+ ion and in a monodentate manner to two other K+ ions. nih.gov

One of the nitro groups coordinates bidentately to a fourth K+ ion. nih.gov

The second nitro group coordinates to two more K+ ions, one in a bidentate mode and the other monodentately. nih.gov

This intricate coordination scheme leads to an irregular KO9 polyhedron for the potassium ion's coordination geometry. nih.govnih.gov The structure of this polymer highlights the utility of dinitrobenzoate ligands in constructing high-dimensional, stable frameworks. nih.gov

Table 1: Crystallographic Data for Poly[(μ(6)-2-methyl-3,5-dinitro-benzoato)potassium]

| Parameter | Value |

| Chemical Formula | [K(C8H5N2O6)]n |

| Molecular Weight | 264.24 |

| Crystal System | Monoclinic |

| a | 8.1632 (16) Å |

| b | 16.998 (3) Å |

| c | 7.0684 (14) Å |

| β | 90.49 (3)° |

| Volume | 980.7 (3) ų |

| Z | 4 |

Data sourced from Danish et al. (2010). nih.gov

Research in Nonlinear Optical (NLO) Materials Development

Materials with significant nonlinear optical (NLO) properties are crucial for applications in photonics, including optical computing and data processing. Organic and semi-organic crystals are widely studied for these properties due to their high response times and molecular engineering potential.

While specific third-order NLO data for Potassium 2-methyl-3,5-dinitrobenzoate is not extensively documented, research on the closely related semi-organic compound Potassium 3,5-dinitrobenzoate (B1224709) (KDNB) provides insight into the potential of this class of materials. The third-order NLO properties of KDNB have been evaluated using the Z-scan technique, which is a standard method for measuring nonlinear refractive index and nonlinear absorption.

Studies on KDNB crystals grown by the slow evaporation solution technique have determined key third-order NLO parameters. These investigations confirm that dinitrobenzoate-based materials can exhibit significant self-defocusing optical nonlinearity, which is indicated by a negative nonlinear refractive index (n₂).

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties by controlling intermolecular interactions. In the context of Poly[(μ(6)-2-methyl-3,5-dinitro-benzoato)potassium], the resulting three-dimensional polymeric network is a direct outcome of deliberate crystal engineering. nih.govnih.gov

Role as a Reagent in Organic Synthesis for Introducing Specific Chemical Moieties

This compound serves as a valuable reagent for introducing the 2-methyl-3,5-dinitrobenzoate moiety into other molecular structures. It acts as a salt of the corresponding carboxylic acid, providing the dinitrobenzoate anion in a stable and usable form.

Its utility is demonstrated in the synthesis of lanthanide complexes. Through exchange reactions, Potassium 3,5-dinitrobenzoate (a closely related compound) reacts with hydrated lanthanide chlorides (LnCl₃·6H₂O) to form new, complex structures, including charge transfer adducts. This highlights its role as a ligand precursor in coordination chemistry, enabling the synthesis of advanced materials with specific metallic centers.

Development of Analytical Chemistry Methodologies (e.g., Creatinine (B1669602) Assay for Related Compounds)

The dinitrobenzoate functional group is utilized in the development of analytical methods, most notably for the determination of creatinine in clinical chemistry. 3,5-Dinitrobenzoic acid, the parent acid of the title compound's anion, is used as a reagent in a colorimetric assay for creatinine. nih.govuw.edu.pl This method is presented as an alternative to the traditional Jaffé reaction, which uses picric acid. uw.edu.plwikipedia.org

In an alkaline solution, 3,5-dinitrobenzoate reacts with creatinine to form an orange-red complex. nih.gov The intensity of the color, measured by absorbance, is proportional to the creatinine concentration. Kinetic methods based on this reaction have been developed for direct determination in serum without deproteinization. nih.gov Studies have shown that the dinitrobenzoate method exhibits less interference from pseudo-creatinine chromogens compared to some modifications of the Jaffé method, suggesting improved specificity. nih.gov While this application uses the parent acid, it establishes the utility of the dinitrobenzoate chemical moiety in analytical methodologies.

Supramolecular Assembly and Charge Transfer Adduct Formation

The electron-deficient nature of the dinitrobenzoate ring system makes it an excellent candidate for forming charge transfer adducts with electron-rich donor molecules. This property is central to its role in supramolecular assembly.

Research has shown that crystallizing lanthanide 3,5-dinitrobenzoates in the presence of donor molecules like N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) leads to the formation of distinct charge transfer adducts. The supramolecular structures of these compounds are dictated by stacking interactions that occur due to the charge transfer between the TMPD molecules and the dinitrobenzoate fragments. These non-covalent interactions are a powerful tool for organizing molecules into well-defined, functional supramolecular assemblies.

Structure Reactivity and Structure Property Relationships of Dinitrobenzoate Analogues and Derivatives

Comparative Studies with Positional Isomers and Mono-Nitro Derivatives

The placement of substituents on the benzoate (B1203000) ring profoundly influences the compound's electronic properties and, consequently, its reactivity. In the case of 2-methyl-3,5-dinitrobenzoic acid, the electron-withdrawing nature of the two nitro groups is the dominant factor determining its acidity. Compared to benzoic acid (pKa = 4.20), 3-nitrobenzoic acid is more acidic (pKa = 3.47), and 3,5-dinitrobenzoic acid is even more so (pKa = 2.82), due to the cumulative inductive and mesomeric effects of the nitro groups which stabilize the carboxylate anion. wikipedia.org

When comparing with mono-nitro derivatives, such as 2-methyl-3-nitrobenzoic acid, the dinitro compound is expected to be a stronger acid. The nitro group is a powerful electron-withdrawing group, and its presence decreases the electron density on the oxygen atom of the carboxylic acid's hydroxyl group, weakening the O-H bond and facilitating the release of a proton. quora.com The presence of two such groups in 2-methyl-3,5-dinitrobenzoic acid significantly enhances this effect compared to a single nitro group. quora.com

Positional isomers also exhibit distinct properties. For instance, 3,5-dinitro-4-methylbenzoic acid, an isomer of 2-methyl-3,5-dinitrobenzoic acid, is also a yellow crystalline solid used in organic synthesis. cymitquimica.com The relative positions of the methyl and nitro groups affect the steric environment and the electronic distribution within the molecule, which can lead to differences in reactivity and in the crystal packing of the solid state. While direct comparative reactivity studies between these specific isomers are not extensively detailed in the available literature, the principles of electronic effects suggest that the acidity and electrophilicity of the aromatic ring would be subtly different. For example, the "ortho effect," where an ortho-substituent sterically forces the carboxyl group out of the plane of the benzene (B151609) ring, can increase the acidity of benzoic acid derivatives. quora.com This effect would be present in 2-methyl-3,5-dinitrobenzoic acid but not in its 4-methyl isomer.

Impact of Different Ester Substituents on Chemical Reactivity and Stability

The esterification of the carboxylic acid group of a dinitrobenzoate introduces another point of structural variation that influences its chemical properties. The nature of the alkyl or aryl group of the ester can affect the compound's stability, solubility, and reactivity, which in turn impacts its biological activity.

Studies on a series of 3,5-dinitrobenzoate (B1224709) esters have shown a clear relationship between the nature of the ester substituent and the compound's antifungal properties. For instance, in tests against various Candida species, esters with short alkyl side chains, such as ethyl 3,5-dinitrobenzoate and propyl 3,5-dinitrobenzoate, exhibited potent antifungal activity. cedia.edu.ec In one study, methyl 3,5-dinitrobenzoate (MDNB) showed greater antifungal activity against Candida albicans than its ethyl analogue. nih.gov This suggests that the size and lipophilicity of the ester group are critical factors for biological efficacy, likely by influencing the molecule's ability to penetrate fungal cell membranes. nih.gov

The stability of the ester can also be influenced by the substituent. Generally, the reactivity of esters towards nucleophilic acyl substitution is affected by the steric hindrance around the carbonyl group. An increase in the size of the alkyl group can sterically hinder the approach of a nucleophile, potentially decreasing the rate of hydrolysis and increasing the compound's stability under certain conditions. learncbse.in

The physical properties, such as melting point, also vary with the ester group, which reflects differences in crystal lattice energy and intermolecular forces.

| Ester Substituent | Compound Name | CAS Number | Molecular Formula | Melting Point (°C) |

|---|---|---|---|---|

| Methyl | Methyl 3,5-dinitrobenzoate | 2702-58-1 | C₈H₆N₂O₆ | 107-109 |

| Ethyl | Ethyl 3,5-dinitrobenzoate | 618-71-3 | C₉H₈N₂O₆ | 94-95 |

| n-Butyl | Butyl 3,5-dinitrobenzoate | 10478-02-1 | C₁₁H₁₂N₂O₆ | Not specified |

| n-Octyl | Octyl 3,5-dinitrobenzoate | 10478-06-5 | C₁₅H₂₀N₂O₆ | Not specified |

Data sourced from ChemicalBook and PubChem. chemsynthesis.comchemicalbook.comchemicalbook.comnih.govchemeo.com

Influence of Halogenation on Dinitrobenzoate Frameworks

The introduction of halogen atoms onto the dinitrobenzoate aromatic ring is a common strategy to modify the physicochemical properties of the molecule, such as lipophilicity and electronic character, which can in turn affect its reactivity and biological activity. Halogens are electron-withdrawing groups, and their presence can further deactivate the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution.

For example, 4-chloro-3,5-dinitrobenzoic acid is a light yellow crystalline solid that serves as an intermediate in the synthesis of pesticides, dyes, and pharmaceuticals. guidechem.com Its synthesis involves the nitration of 4-chlorobenzoic acid using a mixture of sulfuric acid and nitric acid. guidechem.com The presence of the chlorine atom, in addition to the two nitro groups, makes the aromatic ring highly electron-deficient. This increased electrophilicity is exploited in subsequent reactions. For instance, the chlorine atom can be displaced by nucleophiles in SNAr reactions. A study on 4-chloro-3,5-dinitrobenzoic acid (CDNBA) investigated the kinetics of the nucleophilic substitution of the chlorine atom by a hydroxyl ion in alkaline media. researchgate.net

Structure-Based Insights into Investigated Biological Activities (e.g., Antifungal, Antimicrobial)

The dinitrobenzoate framework is a key pharmacophore in the development of new antimicrobial agents. The nitro groups are crucial for the biological activity, a feature observed in many classes of antimicrobial compounds. cedia.edu.ecnih.gov Research has particularly focused on the antifungal properties of 3,5-dinitrobenzoate esters against pathogenic Candida species, which are a significant cause of fungal infections in immunocompromised individuals. cedia.edu.ecnih.gov

Structure-activity relationship (SAR) studies have provided valuable insights into the features that govern the antifungal efficacy of these compounds. A key finding is that esters derived from 3,5-dinitrobenzoic acid often show greater antifungal activity and potency than the parent acid itself. nih.gov This is attributed to the increased lipophilicity of the esters, which facilitates their passage across the fungal cell membrane.

The nature of the ester group plays a critical role. As mentioned previously, studies have demonstrated that short, linear alkyl chains potentiate the biological activity. Ethyl 3,5-dinitrobenzoate was identified as a particularly potent derivative against Candida albicans, Candida krusei, and Candida tropicalis. cedia.edu.ec Conversely, larger alkyl groups tend to result in lower activity. cedia.edu.ec This suggests an optimal range for the size and lipophilicity of the substituent for effective interaction with the fungal target.

| Compound | Target Organism | Activity (MIC) |

|---|---|---|

| Methyl 3,5-dinitrobenzoate (MDNB) | Candida albicans | 0.27–1.10 mM |

| Ethyl 3,5-dinitrobenzoate | Candida albicans | 0.52 mM |

| Ethyl 3,5-dinitrobenzoate | Candida krusei | 4.16 mM |

| Ethyl 3,5-dinitrobenzoate | Candida tropicalis | 2.08 mM |

| Propyl 3,5-dinitrobenzoate | Candida spp. | Reported as second most potent |

MIC = Minimum Inhibitory Concentration. Data sourced from Duarte et al. (2022) and Andrade et al. (2023). cedia.edu.ecnih.gov

Stereochemical Considerations in Derivatization Reactions

The 3,5-dinitrobenzoate moiety is widely used in stereochemistry as a derivatizing agent for the chiral resolution of racemic mixtures, particularly alcohols and amines. wikipedia.orghansshodhsudha.com The process involves reacting the racemic compound with an achiral dinitrobenzoyl derivative, typically 3,5-dinitrobenzoyl chloride, to form a pair of diastereomeric esters or amides. hansshodhsudha.com

The key to this method lies in the properties of the 3,5-dinitrobenzoyl group. It is a strong π-acceptor due to the two electron-withdrawing nitro groups. This allows for strong π-π stacking interactions with chiral stationary phases (CSPs) used in high-performance liquid chromatography (HPLC) that contain π-basic (π-donor) aromatic groups. scirp.orgresearchgate.net These diastereomeric derivatives, having different three-dimensional structures, interact differently with the chiral environment of the CSP, which allows for their separation. scirp.org

Furthermore, the derivatives of 3,5-dinitrobenzoic acid are typically highly crystalline solids with sharp, well-defined melting points. wikipedia.org This property is advantageous for classical resolution by fractional crystallization, where the difference in solubility between the two diastereomers is exploited for their separation. The high melting points of the 3,5-dinitrobenzoate derivatives, often higher than those of derivatives from other reagents like 4-nitrobenzoic acid, make them preferable for accurate identification. wikipedia.org

The choice of derivatization method can depend on the sensitivity of the substrate. While direct esterification with 3,5-dinitrobenzoic acid in the presence of an acid catalyst is possible, the reaction is often slow and reversible. hansshodhsudha.com For more efficient and rapid derivatization, especially for sensitive or less reactive alcohols, the more reactive 3,5-dinitrobenzoyl chloride is used. wikipedia.orghansshodhsudha.com This highlights a stereochemical application where the reactivity of the dinitrobenzoyl framework is harnessed to facilitate the separation and analysis of enantiomers.

Emerging Research Avenues and Future Outlook

Development of Novel Synthetic Methodologies for Potassium 2-methyl-3,5-dinitrobenzoate and its Analogues

The synthesis of this compound is predicated on the preparation of its ligand precursor, 2-methyl-3,5-dinitrobenzoic acid. The established synthesis for this acid involves the nitration of o-toluic acid using a mixture of nitric acid and sulfuric acid. nih.gov The reaction mixture is initially cooled before being refluxed to facilitate the dinitration process. nih.gov

The subsequent synthesis of the target potassium salt is achieved through a direct reaction between 2-methyl-3,5-dinitrobenzoic acid and potassium hydroxide (B78521) in an aqueous solution. The process involves refluxing the mixture, followed by concentration and purification through recrystallization to obtain single crystals. nih.gov

Future research in this area is likely to focus on optimizing these foundational methods and exploring new synthetic pathways. Key areas for development include:

Green Chemistry Approaches: Investigating the use of alternative solvents or catalysts to reduce the environmental impact of the nitration process, which traditionally uses strong acids.

Process Optimization: Developing methodologies to improve the yield and purity of both the ligand and the final coordination polymer, potentially through flow chemistry or microwave-assisted synthesis.

Synthesis of Analogues: The foundational methodology can be adapted to create a family of related compounds. For instance, the synthesis of the methyl ester analogue, Methyl 2-methyl-3,5-dinitrobenzoate, has been documented. researchgate.netcalpaclab.com Future work could involve reacting the 2-methyl-3,5-dinitrobenzoic acid ligand with other alkali metal hydroxides (like sodium, rubidium, or cesium) or with a wider range of alcohols to produce different salts and esters, respectively. This would allow for a systematic study of how changing the cation or ester group affects the resulting structure and properties.

Exploration of Advanced Coordination Architectures with Tunable Properties

The crystal structure of this compound reveals a complex and fascinating three-dimensional coordination polymer. nih.govnih.govresearchgate.net This architecture provides a rich platform for exploration and tuning. In the known structure, each 2-methyl-3,5-dinitrobenzoate ligand acts as a versatile bridge, linking a total of six potassium (K+) cations. nih.govnih.gov

The coordination is multifaceted and involves all the oxygen atoms of the ligand:

Carboxylate Group: The carboxylate end of the ligand coordinates to three separate K+ ions. It binds in a bidentate fashion to one potassium ion and in a monodentate fashion to two others. nih.govnih.gov

Nitro Groups: Both nitro groups also participate in the coordination network. One nitro group coordinates bidentately to a fourth K+ ion. The second nitro group coordinates to two more K+ ions, binding in a bidentate fashion to one and a monodentate fashion to the other. nih.govnih.gov

This intricate bridging mode results in a dense 3D network where the potassium ion exhibits an irregular KO₉ coordination geometry. nih.govnih.gov The structure is organized into zig-zag molecular ribbons that are further interconnected by the nitro groups. nih.gov

Future research is poised to explore the tunability of this architecture. A known sodium(I) complex with the same ligand displays a different coordination environment, where the sodium ion is coordinated to seven oxygen atoms. nih.gov This highlights a key avenue for research: the systematic replacement of the potassium cation with other metal ions (alkali metals, alkaline earth metals, or transition metals) to create novel coordination architectures. By varying the ionic radius, charge density, and preferred coordination geometry of the metal center, it is possible to rationally design new frameworks with tailored topologies and dimensionalities, from 1D chains to complex 3D porous structures.

| Crystallographic Data for this compound nih.gov | |

| Chemical Formula | [K(C₈H₅N₂O₆)]n |

| Molecular Weight | 264.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.1632 (16) |

| b (Å) | 16.998 (3) |

| c (Å) | 7.0684 (14) |

| β (°) | 90.49 (3) |

| Volume (ų) | 980.7 (3) |

| Z | 4 |

Rational Design of High-Performance Functional Materials

While the primary research on this compound has focused on its synthesis and structure, its components suggest significant potential for creating high-performance functional materials. The 2-methyl-3,5-dinitrobenzoic acid ligand is a known intermediate in the synthesis of isocoumarins, which exhibit a range of biological activities. nih.gov Furthermore, related methyl-benzoic acids have been used as precursors for biologically active tin(IV) complexes. nih.gov

These connections suggest that the rational design of new materials based on the this compound framework could be a fruitful area of investigation. Future outlooks in this domain include:

Luminescent Materials: Many coordination polymers incorporating aromatic ligands exhibit interesting photoluminescent properties. Future studies could investigate the potential fluorescence or phosphorescence of this compound and its analogues, which could lead to applications in sensors, lighting, or optical devices.

Energetic Materials: The presence of two nitro groups on the aromatic ring, a common feature in energetic materials, suggests that the thermal stability and energetic properties of this compound could be explored. A comprehensive thermal analysis (TGA/DSC) could reveal its decomposition behavior and potential as a stable component in energetic formulations.

Precursor for Other Materials: The potassium salt could serve as a versatile precursor for synthesizing other coordination compounds through ion exchange or for creating hybrid materials by incorporating it into polymer matrices or onto nanoparticle surfaces.

Interdisciplinary Research with Broader Chemical and Material Science Systems

The study of this compound inherently lies at the intersection of several scientific disciplines. Its continued investigation promises to foster interdisciplinary collaborations and broaden its impact.

Crystal Engineering: The complex 3D network of this compound is a model system for crystal engineering. Understanding the intermolecular forces, such as the weak C-H···O interactions observed in its crystal structure, and the factors that govern its self-assembly can provide fundamental insights applicable to the design of other complex crystalline solids. nih.govnih.gov

Materials Science: The exploration of its potential functional properties—such as luminescence, thermal stability, or non-linear optics—connects its study directly to materials science. Designing and fabricating new materials based on this coordination polymer for specific applications will require a multidisciplinary approach combining chemical synthesis with advanced materials characterization techniques.

Computational Chemistry: Theoretical modeling and computational chemistry can be employed to predict the structures and properties of new analogues. Density Functional Theory (DFT) calculations could help elucidate the electronic structure and predict the optical and energetic properties of materials based on the 2-methyl-3,5-dinitrobenzoate ligand, guiding future synthetic efforts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.